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Compound of Interest

Compound Name: 5-Isopropylfuran-2-carbaldehyde

Cat. No.: B3260870 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for 5-isopropylfuran-2-carbaldehyde is not

readily available in published literature. The data presented in this document is a combination

of predicted values and expected characteristics derived from structurally similar compounds,

such as furan-2-carbaldehyde and its derivatives. This guide is intended to provide a robust

framework for the synthesis and characterization of this compound.

Introduction
5-Isopropylfuran-2-carbaldehyde is a furan derivative with potential applications in medicinal

chemistry and materials science. As with any novel compound, thorough spectroscopic

characterization is essential to confirm its identity, purity, and structure. This technical guide

provides a summary of the expected spectroscopic data (NMR, IR, MS), a plausible synthetic

protocol, and standardized methodologies for data acquisition.

Predicted and Expected Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for 5-
isopropylfuran-2-carbaldehyde. These values are calculated based on established

spectroscopic principles and data from analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~9.55 s 1H CHO

~7.20 d 1H H-3

~6.25 d 1H H-4

~3.10 sept 1H CH(CH₃)₂

~1.25 d 6H CH(CH₃)₂

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~177.0 CHO

~165.0 C-5

~152.5 C-2

~122.0 C-3

~108.0 C-4

~28.5 CH(CH₃)₂

~22.0 CH(CH₃)₂

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for the aldehyde and the

substituted furan ring.

Expected IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Vibration

~3120 Medium =C-H stretch (furan ring)

~2970, ~2870 Medium-Strong C-H stretch (isopropyl)

~2820, ~2720 Medium, distinct C-H stretch (aldehyde)[1]

~1675 Strong
C=O stretch (conjugated

aldehyde)[2]

~1580, ~1470 Medium-Strong C=C stretch (furan ring)[2]

~1385, ~1370 Medium
C-H bend (isopropyl gem-

dimethyl)

~1020 Strong C-O-C stretch (furan ring)

Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic

fragmentation patterns. The molecular weight of 5-isopropylfuran-2-carbaldehyde (C₈H₁₀O₂)

is 138.16 g/mol .

Expected Mass Spectrometry Fragmentation

m/z Proposed Fragment

138 [M]⁺ (Molecular Ion)

123 [M - CH₃]⁺

110 [M - C₂H₄]⁺ or [M - CO]⁺

95 [M - C₃H₅]⁺ or [M - CHO - CH₃]⁺

67 [Furan-CH₂]⁺

43 [C₃H₇]⁺ (Isopropyl cation)

39 [C₃H₃]⁺
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Experimental Protocols
Synthesis of 5-Isopropylfuran-2-carbaldehyde via
Vilsmeier-Haack Reaction
A plausible and direct route to synthesize 5-isopropylfuran-2-carbaldehyde is the Vilsmeier-

Haack formylation of 2-isopropylfuran.[3][4][5][6]

Materials:

2-Isopropylfuran

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM, anhydrous)

Saturated sodium bicarbonate solution (NaHCO₃)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Ice bath

Procedure:

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer,

and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.

Cool the flask to 0 °C using an ice bath.

Add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF/DCM solution

over 30 minutes. The formation of the Vilsmeier reagent will be observed.

After the addition is complete, stir the mixture at 0 °C for another 30 minutes.

Add 2-isopropylfuran (1 equivalent) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, carefully pour the mixture into a beaker containing crushed

ice and a saturated solution of sodium bicarbonate.

Stir the mixture until the gas evolution ceases.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50

mL).

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield pure 5-isopropylfuran-2-carbaldehyde.

Spectroscopic Analysis Protocols
NMR Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

The sample is dissolved in deuterated chloroform (CDCl₃).

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer

equipped with an Attenuated Total Reflectance (ATR) accessory.

A small drop of the neat liquid sample is placed directly on the ATR crystal.

The spectrum is recorded in the range of 4000-400 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b3260870?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3260870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS):

Mass spectral data is obtained using a Gas Chromatography-Mass Spectrometry (GC-MS)

system.

The sample is injected into the GC, which is equipped with a suitable capillary column (e.g.,

HP-5MS).

Electron Ionization (EI) at 70 eV is used as the ionization source.[2]

The mass analyzer scans a mass-to-charge (m/z) range of 40-400 amu.

Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of

5-isopropylfuran-2-carbaldehyde.

Workflow for Synthesis and Characterization

Synthesis & Purification

Spectroscopic Analysis

Structure Confirmation

Starting Materials
(2-Isopropylfuran, Vilsmeier Reagent)

Vilsmeier-Haack Reaction

1. Formylation

Aqueous Workup
& Extraction

2. Quenching

Column Chromatography

3. Isolation

Pure 5-Isopropylfuran-2-carbaldehyde

4. Purity >95%

NMR Spectroscopy
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IR Spectroscopy Mass Spectrometry

Structure Verified
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Click to download full resolution via product page

Workflow from synthesis to spectroscopic confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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